Cas no 1017783-05-9 (N-benzyl-6-chloro-2-methylpyrimidin-4-amine)

N-benzyl-6-chloro-2-methylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- N-benzyl-6-chloro-2-methylpyrimidin-4-amine
- N-benzyl-6-chloro-2-methyl-4-pyrimidinamine
-
- MDL: MFCD09972270
Experimental Properties
- Melting Point: 63-69°
N-benzyl-6-chloro-2-methylpyrimidin-4-amine Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
N-benzyl-6-chloro-2-methylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB270413-10 g |
N-Benzyl-6-chloro-2-methyl-4-pyrimidinamine; 95% |
1017783-05-9 | 10g |
€594.80 | 2022-03-03 | ||
Life Chemicals | F1967-4617-1g |
N-benzyl-6-chloro-2-methylpyrimidin-4-amine |
1017783-05-9 | 95%+ | 1g |
$149.0 | 2023-09-06 | |
abcr | AB270413-10g |
N-Benzyl-6-chloro-2-methyl-4-pyrimidinamine, 95%; . |
1017783-05-9 | 95% | 10g |
€869.50 | 2024-04-21 | |
Life Chemicals | F1967-4617-0.25g |
N-benzyl-6-chloro-2-methylpyrimidin-4-amine |
1017783-05-9 | 95%+ | 0.25g |
$133.0 | 2023-09-06 | |
Life Chemicals | F1967-4617-0.5g |
N-benzyl-6-chloro-2-methylpyrimidin-4-amine |
1017783-05-9 | 95%+ | 0.5g |
$141.0 | 2023-09-06 | |
Cooke Chemical | LN486788-500mg |
N-Benzyl-6-chloro-2-methyl-4-pyrimidinamine |
1017783-05-9 | >95% | 500mg |
RMB 1164.80 | 2025-02-21 | |
abcr | AB270413-1 g |
N-Benzyl-6-chloro-2-methyl-4-pyrimidinamine; 95% |
1017783-05-9 | 1g |
€140.70 | 2022-03-03 | ||
Life Chemicals | F1967-4617-2.5g |
N-benzyl-6-chloro-2-methylpyrimidin-4-amine |
1017783-05-9 | 95%+ | 2.5g |
$298.0 | 2023-09-06 | |
Cooke Chemical | LN486788-5g |
N-Benzyl-6-chloro-2-methyl-4-pyrimidinamine |
1017783-05-9 | >95% | 5g |
RMB 3423.20 | 2025-02-21 | |
Matrix Scientific | 048178-1g |
N-Benzyl-6-chloro-2-methyl-4-pyrimidinamine, >95% |
1017783-05-9 | >95% | 1g |
$151.00 | 2023-09-06 |
N-benzyl-6-chloro-2-methylpyrimidin-4-amine Related Literature
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Additional information on N-benzyl-6-chloro-2-methylpyrimidin-4-amine
N-Benzyloxazolidinone Derivatives: Synthesis, Properties, and Applications
In the realm of organic chemistry, the synthesis and characterization of novel compounds have always been at the forefront of research. One such compound that has garnered significant attention is N-benzyl-6-chloro-2-methylpyrimidin-4-amine (CAS No. 1017783-05-9). This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The pyrimidine ring serves as a versatile scaffold for the introduction of various functional groups, enabling the creation of molecules with unique properties.
The synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine involves a series of well-established organic reactions. Typically, the process begins with the preparation of a suitable pyrimidine precursor, which is then subjected to nucleophilic substitution or coupling reactions to introduce the desired substituents. The benzyl group is introduced via reductive amination or similar methods, while the chlorine substituent is incorporated during the synthesis of the pyrimidine ring itself. The methyl group at position 2 is introduced through alkylation or through the use of pre-substituted starting materials.
Recent studies have highlighted the potential of N-benzyl-6-chloro-2-methylpyrimidin-4-amine as a building block for drug discovery. Its structure allows for easy modification at various positions on the pyrimidine ring, enabling researchers to explore its biological activity in different contexts. For instance, modifications at the benzyl position have been shown to influence the compound's solubility and bioavailability, while changes at the chlorine position can alter its reactivity and selectivity.
One area where this compound has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The pyrimidine ring provides an ideal platform for designing molecules that can bind to kinase active sites with high affinity. Recent research has demonstrated that derivatives of N-benzyl-6-chloro-2-methylpyrimidin-4-amine can inhibit key kinases such as Src and Abl, making them potential candidates for anticancer therapies.
In addition to its pharmaceutical applications, N-benzyl-6-chloro-2-methylpyrimidin-4-amine has also found use in agrochemicals. Its ability to inhibit plant pathogens makes it a valuable component in fungicides and bactericides. Researchers have explored its efficacy against various plant pathogens, including Fusarium species and Phytophthora infestans, which are responsible for significant crop losses worldwide. The compound's mode of action involves disrupting cellular processes essential for pathogen survival, making it a promising candidate for sustainable agriculture.
The physical properties of N-benzyl-6-chloro-2-methylpyrimidin-4-amine are also worth noting. Its melting point and solubility characteristics make it suitable for various formulation strategies in both pharmaceutical and agrochemical applications. Recent studies have focused on improving its bioavailability through techniques such as nanoparticle encapsulation and controlled-release formulations. These advancements have significantly enhanced its therapeutic index and reduced potential side effects.
From a synthetic standpoint, the development of efficient routes for synthesizing N-benzyl derivatives remains an active area of research. Traditional methods often involve multiple steps and require harsh reaction conditions, which can limit scalability. In response to this challenge, researchers have developed more sustainable approaches that utilize catalytic systems or microwave-assisted synthesis. These methods not only improve yield but also reduce environmental impact, aligning with current trends toward green chemistry.
In conclusion, N-benzyl oxazolidinone derivatives, including N-benzyl-N'-[3-(dimethylamino)propyl]carbodiimide, continue to be a focal point in organic chemistry research due to their versatility and wide-ranging applications. As new synthetic methods emerge and our understanding of their biological activity deepens, these compounds are poised to play an even greater role in drug discovery and agricultural science.
1017783-05-9 (N-benzyl-6-chloro-2-methylpyrimidin-4-amine) Related Products
- 736926-14-0(ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate)
- 1804704-89-9(3-(Chloromethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine)
- 1824399-96-3(2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethan-1-amine)
- 1805552-80-0(5-(Chloromethyl)-3-(difluoromethyl)-4-methoxy-2-nitropyridine)
- 1427013-88-4(Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate)
- 1803894-58-7(2-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-1-one)
- 35040-68-7(2,2-dimethyl-3-sulfanylpropanoic Acid)
- 1248086-41-0((3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone)
- 949034-35-9(3-(butan-2-yl)-1H-pyrazole-5-carboxylic acid)
- 1512316-93-6(2-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid)
